2-(3-(Bromomethyl)phenyl)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFOQXRJNDCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromomethyl Phenyl Propan 2 Ol and Its Analogs
Strategies for the Construction of the 2-phenylpropan-2-ol Core
The formation of the 2-phenylpropan-2-ol scaffold is the initial critical phase in the synthesis. This typically involves creating a tertiary alcohol group attached to a functionalized benzene (B151609) ring.
Approaches to Tertiary Alcohol Formation
The most direct and widely used method for constructing tertiary alcohols is through the reaction of a ketone or an ester with an organometallic reagent. rutgers.eduyoutube.com
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles due to the polarized carbon-metal bond. rutgers.edu The reaction of these reagents with ketones is a classic and versatile method for synthesizing tertiary alcohols. youtube.comacs.org For instance, reacting a substituted acetophenone (B1666503) with a methyl Grignard reagent (like methylmagnesium bromide) or methyllithium (B1224462) will yield a 2-phenylpropan-2-ol derivative after an acidic workup. organicchemistrytutor.comyoutube.com
Reaction with Esters and Acyl Halides: Esters and acyl halides can also serve as precursors to tertiary alcohols. These substrates react with two equivalents of an organometallic reagent. rutgers.edulibretexts.orglibretexts.org The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses, expelling the leaving group (alkoxide or halide) to form a ketone. This newly formed ketone immediately reacts with a second equivalent of the organometallic reagent to produce the tertiary alcohol. rutgers.edulibretexts.org For example, a substituted methyl benzoate (B1203000) can be treated with excess methylmagnesium bromide to form the desired tertiary alcohol. organicchemistrytutor.com
A summary of these approaches is presented in the table below.
| Starting Material | Reagent (Excess) | Product Type |
| Substituted Acetophenone | Methylmagnesium Bromide | Tertiary Alcohol |
| Substituted Methyl Benzoate | Methylmagnesium Bromide | Tertiary Alcohol |
| Substituted Benzoyl Chloride | Methylmagnesium Bromide | Tertiary Alcohol |
Aromatic Ring Functionalization Preceding Benzylic Bromination
To synthesize the target molecule, 2-(3-(bromomethyl)phenyl)propan-2-ol, a precursor with a functional group at the meta-position that can be converted to a bromomethyl group is required. The most common and direct precursor is a methyl group. Therefore, the synthesis of 2-(3-methylphenyl)propan-2-ol (B3053219) is a key step. chemicalbook.comnist.gov
The synthesis of this precursor follows the general methods for tertiary alcohol formation. The common starting material would be 3-methylacetophenone or methyl 3-methylbenzoate. The reaction with an excess of a methyl organometallic reagent, such as methylmagnesium bromide, yields 2-(3-methylphenyl)propan-2-ol. chemicalbook.comchemicalbook.com This intermediate is then carried forward to the bromination step.
Introduction of the Bromomethyl Moiety on the Phenyl Ring
The conversion of the benzylic methyl group of the precursor, 2-(3-methylphenyl)propan-2-ol, into a bromomethyl group is the final key transformation. This is typically achieved through radical halogenation, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. jove.comnumberanalytics.com
Electrophilic Bromomethylation Reactions
While direct electrophilic bromomethylation of an aromatic ring (the Blanc reaction) using reagents like formaldehyde (B43269) and hydrogen bromide is a known process, it is generally not suitable for this specific transformation. google.comwikipedia.org Such reactions are better suited for introducing a chloromethyl or bromomethyl group directly onto an activated aromatic ring. wikipedia.org An alternative interpretation involves the conversion of a precursor benzylic alcohol, such as 2-(3-(hydroxymethyl)phenyl)propan-2-ol, to the corresponding bromide. This proceeds via an SN1-type mechanism where the alcohol is protonated by an acid (like HBr), forming a good leaving group (water) and a resonance-stabilized benzylic carbocation. The subsequent attack by a bromide ion yields the final product.
Radical-Mediated Benzylic Bromination Pathways
The most prevalent and efficient method for converting a benzylic methyl group to a bromomethyl group is free-radical bromination. numberanalytics.com This reaction is highly regioselective for the benzylic position. jove.com
N-Bromosuccinimide (NBS): The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.com The use of NBS is advantageous because it provides a low, constant concentration of molecular bromine (Br2) throughout the reaction, which helps to minimize side reactions, such as electrophilic addition to the aromatic ring. chadsprep.comchemistrysteps.com The reaction is initiated by light (photolysis) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.comchemistrysteps.com
The mechanism involves three main stages: youtube.com
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial radical species. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-(3-methylphenyl)propan-2-ol, forming a resonance-stabilized benzylic radical and HBr. youtube.comyoutube.com This HBr then reacts with NBS to produce a molecule of Br2. The benzylic radical then reacts with this Br2 to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. youtube.comyoutube.com
Termination: The reaction ceases when radicals combine with each other.
Selective Halogenation Techniques for Benzylic Positions
Research continues to refine benzylic bromination methods, aiming for more environmentally friendly and efficient protocols.
Solvent Choice: Traditionally, reactions using NBS were often carried out in chlorinated solvents like carbon tetrachloride (CCl4). researchgate.net However, due to environmental and safety concerns, alternative solvents such as acetonitrile (B52724) or even water have been successfully employed. researchgate.netresearchgate.net
Initiation Methods: While AIBN and benzoyl peroxide are effective, there is ongoing research into safer initiation methods. Visible light irradiation, sometimes using simple household lamps, has been shown to effectively initiate the radical chain process, offering a greener alternative. researchgate.netacs.org
Flow Chemistry: Continuous-flow protocols for benzylic bromination have been developed. These methods can offer improved safety, scalability, and efficiency compared to traditional batch processes. acs.org For example, a flow system using NBS in acetonitrile activated by a compact fluorescent lamp has demonstrated good to excellent yields for a variety of substrates. acs.org
A comparison of common benzylic bromination conditions is provided below.
| Brominating Agent | Initiator | Solvent | Key Features |
| NBS | AIBN / Benzoyl Peroxide | CCl4 (traditional) | Classic Wohl-Ziegler reaction, effective but uses hazardous solvent. researchgate.net |
| NBS | AIBN / Light | Acetonitrile | Greener alternative to chlorinated solvents, good yields. researchgate.netacs.org |
| NBS | Visible Light | Water | Environmentally benign "on water" conditions for certain substrates. researchgate.net |
Protective Group Chemistry in the Synthesis of this compound
The inherent reactivity of the tertiary alcohol and the benzylic bromide in this compound necessitates the use of protecting groups to achieve selective transformations. For instance, the acidic proton of the alcohol can interfere with basic reagents, while the hydroxyl group itself can act as a nucleophile. Similarly, the benzylic bromide is susceptible to nucleophilic substitution. Protective group strategies are therefore central to many synthetic routes.
Protecting the tertiary alcohol is often a critical first step in a multi-step synthesis. The choice of protecting group is dictated by its stability under the subsequent reaction conditions and the ease of its removal.
Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and benzyl (B1604629) ethers. chemistrysteps.comuwindsor.ca For tertiary alcohols, sterically bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are particularly effective. chemistrytalk.orgwikipedia.org The formation of these silyl ethers typically involves reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. chemistrysteps.com The steric bulk of these groups provides robust protection against a wide range of reagents, including strong bases and nucleophiles. chemistrytalk.org Deprotection is usually achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. masterorganicchemistry.com
Another strategy involves the formation of a tert-butyl ether by reacting the alcohol with 2-methylpropene under acidic catalysis. chemistrytalk.org This ether is stable to many reagents but can be cleaved with strong acid. chemistrytalk.org Acetals, such as the tetrahydropyranyl (THP) ether, are also employed. uwindsor.ca THP ethers are formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst and are stable under basic conditions but are readily removed with aqueous acid. chemistrysteps.comuwindsor.ca
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Key Features |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, Acetic Acid | Good steric bulk, stable to many conditions. chemistrytalk.orgmasterorganicchemistry.com |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole | TBAF, Acetic Acid | More sterically hindered and more stable than TBDMS. wikipedia.org |
| tert-Butyl (tBu) | 2-Methylpropene, Acid catalyst | Strong Acid | Offers good protection but can be difficult to introduce in high yield. chemistrytalk.org |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous Acid | Stable to basic and nucleophilic reagents. uwindsor.ca |
| Methoxymethyl (MOM) | MOM-Cl, Base | Acid | Versatile and widely used, especially for primary alcohols. chemistrytalk.org |
| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions except for catalytic hydrogenation. uwindsor.cawikipedia.org |
In syntheses involving precursors with multiple functional groups, an orthogonal protection strategy is essential. chemicalforums.com This approach allows for the selective deprotection of one functional group while others remain protected. chemicalforums.combham.ac.uk For example, in a precursor containing both a hydroxyl group and another reactive moiety, one might use a silyl ether to protect the alcohol and a different type of protecting group, cleavable under distinct conditions, for the other group. chemicalforums.com
A common scenario involves a molecule with two different alcohol groups. One could be protected as a silyl ether (cleaved by fluoride) and the other as a benzyl ether (cleaved by hydrogenolysis). chemicalforums.com This allows for the sequential unmasking and reaction of each alcohol. In the context of synthesizing this compound, a precursor like 3-(hydroxymethyl)acetophenone could be envisioned. The primary alcohol could be protected as a silyl ether, followed by the addition of a methyl Grignard reagent to the ketone to form the tertiary alcohol. The resulting diol would have two hydroxyl groups with different reactivities, allowing for selective manipulation.
The concept of quasi-orthogonal protection is also relevant, where different protecting groups are removed by the same type of reagent but with different kinetics. biosynth.com For instance, the Boc and Bn groups are both acid-labile, but their cleavage rates can be modulated by using acids of varying strengths. biosynth.com
Catalytic Methods in the Synthesis of this compound and Related Structures
Catalytic methods offer efficient and selective routes to the synthesis of complex molecules like this compound and its analogs. These methods can be broadly classified into transition metal-catalyzed and organocatalytic approaches.
Transition metal catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the synthesis of tertiary benzylic alcohols, transition metal-catalyzed C-H oxidation has emerged as a promising strategy. acs.org These reactions can directly functionalize an alkylarene at the benzylic position, potentially streamlining the synthesis. For example, copper(I) acetate (B1210297) has been used to catalyze the oxidation of benzylic C-H bonds to form benzylic mesylates, which can then be hydrolyzed to the corresponding alcohols. acs.orgorganic-chemistry.org This method has shown good functional group tolerance, being compatible with olefins and alkynes. acs.orgnih.gov
Palladium-catalyzed cross-coupling reactions are also highly valuable. For instance, a photoredox/nickel dual catalysis system has been developed for the cross-coupling of α-alkoxyalkyl- and α-acyloxyalkyltrifluoroborates with aryl bromides. acs.org This allows for the direct synthesis of protected secondary benzylic alcohols, which could be extended to tertiary systems.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. While the direct organocatalytic synthesis of this compound is not widely reported, related transformations have been achieved. For example, visible-light-driven organocatalytic alkoxylation of benzylic C-H bonds has been demonstrated. acs.org Additionally, organocatalysts have been used in the asymmetric addition of nucleophiles to ketones, a key step in the synthesis of chiral tertiary alcohols.
Stereoselective Synthesis of Chiral Analogs of this compound
The synthesis of chiral analogs of this compound, where the tertiary alcohol is a stereocenter, presents a significant challenge. Achieving high levels of enantioselectivity in the formation of quaternary stereocenters is a key area of research in organic synthesis.
One of the most common approaches to chiral tertiary alcohols is the asymmetric addition of organometallic reagents to prochiral ketones. nih.gov This can be achieved using chiral ligands to modify the reactivity of the organometallic species or by employing a chiral auxiliary attached to the ketone. For example, the addition of vinyl, aryl, and alkynyl organometallics to ketones bearing a stereogenic sulfoxide (B87167) has been shown to produce tertiary alcohols in diastereomerically and enantiomerically pure form. nih.govnih.gov The sulfoxide auxiliary can then be reductively cleaved. nih.gov
Another strategy involves the use of chiral catalysts to promote the enantioselective addition of nucleophiles to ketones. For instance, chiral amino alcohols and bis-sulfonamide ligands have been used to promote the asymmetric addition of organozinc reagents to ketones. nih.gov While these methods often require stoichiometric amounts of a metal salt and structurally complex ligands, they offer a direct route to enantioenriched tertiary alcohols. nih.gov
Asymmetric Approaches to Tertiary Alcohols
The creation of enantiomerically pure tertiary alcohols from prochiral ketones is a key transformation in asymmetric synthesis. A common and effective strategy involves the addition of organometallic reagents to a ketone. The primary challenge lies in controlling the facial selectivity of the nucleophilic attack on the carbonyl group to favor the formation of one enantiomer over the other.
One of the most established methods for achieving this control is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org This approach allows for the formation of the desired stereocenter with high selectivity.
A notable example of a chiral auxiliary used in the synthesis of tertiary benzylic alcohols is a sulfoxide group. nih.govthieme-connect.comelsevierpure.com The sulfoxide can be positioned on the electrophilic partner (the ketone), where its steric and electronic properties guide the incoming nucleophile to one face of the carbonyl. nih.gov After the addition reaction, the sulfoxide auxiliary can be reductively cleaved to yield the target tertiary alcohol. nih.gov
The general scheme for employing a chiral auxiliary involves its initial coupling to the starting material, the diastereoselective C-C bond formation, and the final removal of the auxiliary. sigmaaldrich.com The efficiency of this process is determined by the diastereoselectivity of the key step and the ease of auxiliary removal.
Chiral Auxiliary and Catalyst-Directed Synthesis
The synthesis of chiral tertiary alcohols can be achieved through either stoichiometric use of a chiral auxiliary or through catalytic enantioselective methods. Both strategies have been successfully applied to the synthesis of a variety of tertiary alcohols, providing a framework for the potential synthesis of this compound.
Chiral Auxiliary-Directed Synthesis
The use of chiral auxiliaries is a powerful tool for the asymmetric synthesis of tertiary alcohols. thieme-connect.com One well-documented approach involves the use of sulfoxide-based auxiliaries. nih.govelsevierpure.com For instance, a ketone bearing a chiral p-tolyl sulfoxide auxiliary can undergo diastereoselective addition of an organometallic reagent. The resulting sulfoxide-containing intermediate can then be treated with a reducing agent, such as n-butyllithium, to cleave the sulfoxide and furnish the tertiary alcohol in high enantiomeric excess. nih.gov
The diastereoselectivity of the addition is often high, and the resulting diastereomers can sometimes be separated chromatographically to obtain diastereomerically pure material before the auxiliary is removed. This ensures the final product has a high level of enantiopurity. nih.gov A variety of organometallic reagents, including vinyl, aryl, and alkynyl nucleophiles, can be added to ketones bearing a stereogenic sulfoxide, demonstrating the versatility of this method. elsevierpure.com
Below is a representative table showcasing the synthesis of various tertiary benzylic alcohols using a sulfoxide chiral auxiliary, which illustrates the potential for synthesizing analogs of this compound.
| Entry | R Group of Ketone | Organometallic Reagent | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Phenyl | Methylmagnesium Bromide | >95:5 | 85 | >99 |
| 2 | 4-Methoxyphenyl | Methylmagnesium Bromide | >95:5 | 82 | >99 |
| 3 | 3-Bromophenyl | Methylmagnesium Bromide | >95:5 | 88 | >99 |
| 4 | Naphthyl | Methylmagnesium Bromide | >95:5 | 78 | >99 |
This table is a representation based on data for analogous compounds and methodologies. nih.gov
Catalyst-Directed Synthesis
Catalytic asymmetric synthesis represents a highly efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.commdpi.com For the synthesis of tertiary alcohols, this typically involves the enantioselective addition of an organometallic reagent to a ketone, mediated by a chiral ligand complexed to a metal. nih.gov
Various catalytic systems have been developed for this purpose. For example, chiral tridentate diamine/phenol (B47542) ligands have been shown to be effective in the enantioselective addition of organomagnesium reagents (Grignard reagents) to ketones. nih.gov These ligands create a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the nucleophilic addition.
Another approach involves the use of chiral catalysts to promote the Henry (nitro-aldol) reaction, which can be a step towards the synthesis of functionalized alcohols. researchgate.net While not a direct route to this compound, the principles of using chiral catalysts to control stereocenters are broadly applicable.
The following table summarizes results for the catalytic enantioselective synthesis of tertiary alcohols using a chiral ligand, demonstrating the potential of this strategy for producing chiral benzylic alcohols.
| Entry | Ketone | Organometallic Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Acetophenone | Diethylzinc | Chiral Diamine | 92 | 95 |
| 2 | 3'-Bromoacetophenone | Diethylzinc | Chiral Diamine | 89 | 93 |
| 3 | Propiophenone | Dimethylzinc | Chiral Amino Alcohol | 95 | 98 |
| 4 | Acetophenone | Phenylmagnesium Bromide | Chiral Tridentate Ligand | 85 | 91 |
This table is a representation based on data for analogous compounds and methodologies. nih.govorganic-chemistry.org
The development of both chiral auxiliary and catalyst-directed methods continues to advance the field of asymmetric synthesis, providing robust pathways to complex chiral molecules like this compound and its analogs.
Reactivity and Chemical Transformations of 2 3 Bromomethyl Phenyl Propan 2 Ol
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group is a primary benzylic halide, rendering the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the formation of a wide array of new chemical bonds.
The electrophilic carbon of the bromomethyl group readily reacts with various carbon nucleophiles, facilitating the formation of new carbon-carbon bonds.
Alkylation: Organometallic reagents, such as Grignard reagents and organolithium compounds, can be employed to introduce alkyl groups at the benzylic position. These reactions typically proceed under anhydrous conditions to prevent the quenching of the organometallic reagent. For instance, the reaction with methylmagnesium bromide would yield 2-(3-ethylphenyl)propan-2-ol. The use of organocopper reagents, often prepared in situ, can also be effective for such transformations, sometimes offering higher selectivity. thieme-connect.de
Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between the bromomethyl group and aryl moieties. rsc.orgrsc.org Reactions such as the Suzuki or Stille coupling, which utilize organoboron or organotin reagents respectively, can introduce a variety of aryl and heteroaryl groups. These reactions typically require a palladium catalyst, a suitable ligand, and a base. rsc.orgnih.govnih.govmdpi.com For example, reacting 2-(3-(bromomethyl)phenyl)propan-2-ol with phenylboronic acid in the presence of a palladium catalyst would result in the formation of 2-(3-benzylphenyl)propan-2-ol.
| Reaction Type | Reagent/Catalyst System | Product Type |
| Alkylation | Grignard Reagents (e.g., RMgX) | Introduction of alkyl groups |
| Alkylation | Organolithium Reagents (e.g., RLi) | Introduction of alkyl groups |
| Arylation | Arylboronic acids / Pd catalyst (Suzuki Coupling) | Introduction of aryl groups |
| Arylation | Arylstannanes / Pd catalyst (Stille Coupling) | Introduction of aryl groups |
The benzylic bromide is an excellent electrophile for a variety of heteroatom nucleophiles, enabling the synthesis of a diverse range of derivatives. These reactions typically proceed via an S_N2 mechanism.
C-O Bond Formation (Etherification): The Williamson ether synthesis provides a classic method for forming ethers from alkyl halides. nih.gov By reacting this compound with an alkoxide (RONa) or a phenoxide (ArONa), the corresponding ether can be synthesized. For example, treatment with sodium methoxide (B1231860) would yield 2-(3-(methoxymethyl)phenyl)propan-2-ol. nih.govresearchgate.net
C-N Bond Formation: Amines, acting as nitrogen nucleophiles, can displace the bromide to form the corresponding substituted amines. google.comresearchgate.net The reaction with ammonia (B1221849) would yield the primary amine, while primary or secondary amines would afford secondary or tertiary amines, respectively. Another important transformation is the reaction with sodium azide (B81097) (NaN₃) to form an organic azide. askfilo.comaskfilo.comresearchgate.netmasterorganicchemistry.com This azide can be subsequently reduced to the primary amine or used in cycloaddition reactions, such as the "click" reaction. masterorganicchemistry.comnih.gov
C-S Bond Formation (Thioetherification): Thiolates (RSNa) are potent nucleophiles that readily react with the bromomethyl group to form thioethers (sulfides). For instance, reaction with sodium thiophenolate would produce 2-(3-((phenylthio)methyl)phenyl)propan-2-ol.
C-P Bond Formation: Phosphines can act as phosphorus nucleophiles, attacking the benzylic carbon to form phosphonium (B103445) salts. nih.gov These salts are useful intermediates in organic synthesis, for example, in the Wittig reaction. The reaction of triphenylphosphine (B44618) with this compound would yield [3-(2-hydroxypropan-2-yl)benzyl]triphenylphosphonium bromide.
| Heteroatom | Nucleophile | Product Functional Group | Example Reagent |
| Oxygen | Alkoxide/Phenoxide | Ether | Sodium Methoxide |
| Nitrogen | Amine | Amine | Ammonia, Primary/Secondary Amines |
| Nitrogen | Azide | Azide | Sodium Azide |
| Sulfur | Thiolate | Thioether | Sodium Thiolate |
| Phosphorus | Phosphine (B1218219) | Phosphonium Salt | Triphenylphosphine |
If a suitable nucleophile is present elsewhere in the molecule, or in a reaction partner that also becomes attached to the tertiary alcohol, intramolecular cyclization can occur. For instance, if the tertiary alcohol is converted to an alkoxide under basic conditions, it could potentially displace the bromide intramolecularly to form a five-membered cyclic ether, although this specific reaction may be sterically hindered. More commonly, a substrate containing a nucleophilic group could first react with the bromomethyl moiety, and a subsequent reaction involving the tertiary alcohol could lead to cyclization. For example, reaction with a molecule containing both an amine and a carboxylic acid could lead to complex heterocyclic structures. The formation of cyclic structures through intramolecular reactions of derivatives of this compound is a potential route to novel heterocyclic systems. researchgate.netrsc.org
Reactions Involving the Tertiary Hydroxyl Group
The tertiary benzylic alcohol functionality also offers a range of reactive possibilities, although its reactivity is often sterically hindered compared to primary or secondary alcohols.
Esterification: The tertiary hydroxyl group can be converted to an ester. Due to steric hindrance, direct Fischer esterification with a carboxylic acid under acidic conditions may be slow. More effective methods often involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. nist.govnist.govsigmaaldrich.com For example, reaction with acetyl chloride would yield 2-(3-(bromomethyl)phenyl)propan-2-yl acetate (B1210297).
Etherification: Similar to esterification, the formation of ethers from the tertiary alcohol can be challenging. While the Williamson ether synthesis is generally not feasible with tertiary alcohols due to competing elimination reactions, other methods can be employed. For instance, under acidic conditions, the alcohol can be protonated to form a good leaving group (water), which can then be displaced by another alcohol molecule, although this is more common for the synthesis of symmetrical ethers from primary alcohols.
| Reaction | Reagent Type | Product Functional Group |
| Esterification | Acid Chloride/Anhydride | Ester |
| Etherification | Acid-catalyzed reaction with another alcohol | Ether |
Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions may lead to the cleavage of carbon-carbon bonds. masterorganicchemistry.com However, specific reagents have been developed for the oxidation of C-H bonds, and under certain catalytic conditions, oxidation at the benzylic position could be possible, though likely challenging. acs.orgresearchgate.netrsc.org
Reduction: The tertiary benzylic hydroxyl group can be reduced to a hydrogen atom, effectively removing the alcohol functionality. This deoxygenation can be achieved using methods such as reduction with hydriodic acid in a biphasic system or through palladium-catalyzed transfer hydrogenolysis using formic acid as the hydrogen source. nih.govresearchgate.netnih.govbeilstein-journals.orgacs.org These methods are effective for the reduction of primary, secondary, and tertiary benzylic alcohols. researchgate.netnih.gov
Dehydration Pathways to Olefins
The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically catalyzed by strong acids. In the case of this compound, the substrate is a tertiary alcohol. The dehydration of tertiary and secondary alcohols generally proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org This pathway involves the formation of a carbocation intermediate after the protonated hydroxyl group departs as a water molecule.
The mechanism for the acid-catalyzed dehydration of this compound involves:
Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (an alkyloxonium ion).
Formation of a carbocation: The alkyloxonium ion dissociates, losing a molecule of water to form a stable tertiary benzylic carbocation. The stability of this intermediate is a key factor driving the E1 pathway. stackexchange.com
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a π-bond and yielding the alkene product.
Given the structure of this compound, the dehydration reaction is expected to yield primarily 1-(prop-1-en-2-yl)-3-(bromomethyl)benzene . The reaction conditions typically involve heating the alcohol with a strong, non-nucleophilic acid.
Table 1: Dehydration of this compound
| Reactant | Reagents & Conditions | Major Product | Mechanism |
| This compound | Conc. H₂SO₄ or H₃PO₄, Heat | 1-(prop-1-en-2-yl)-3-(bromomethyl)benzene | E1 |
| This compound | POCl₃, Pyridine | 1-(prop-1-en-2-yl)-3-(bromomethyl)benzene | E2 |
This table is based on established principles of alcohol dehydration. Specific experimental data for this compound is not widely published.
Electrophilic Aromatic Substitution Reactions of the Phenyl Ring
The benzene (B151609) ring of this compound is substituted with two groups: a 2-hydroxyprop-2-yl group [-C(CH₃)₂OH] and a bromomethyl group [-CH₂Br]. The interplay of these substituents governs the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. beilstein-journals.org
In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile.
2-Hydroxyprop-2-yl Group: This is an alkyl group, which acts as a weak activator of the aromatic ring through an inductive electron-donating effect. Alkyl groups are established as ortho, para-directors. youtube.com
Bromomethyl Group: This group exhibits a dual electronic effect. The bromine atom is strongly electronegative, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring. However, like other alkyl groups, it directs incoming electrophiles to the ortho and para positions.
The compound is a 1,3-disubstituted benzene derivative. Let's assign the carbon bearing the -C(CH₃)₂OH group as C1 and the carbon with the -CH₂Br group as C3. The available positions for substitution are C2, C4, C5, and C6.
Directing effect of the -C(CH₃)₂OH group (at C1): Directs to ortho (C2, C6) and para (C4) positions.
Directing effect of the -CH₂Br group (at C3): Directs to ortho (C2, C4) and para (C6) positions.
The directing effects of both groups are cooperative, reinforcing substitution at positions C2, C4, and C6. However, steric hindrance from the bulky tertiary alcohol group at C1 is likely to disfavor substitution at the adjacent C2 position. Consequently, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.
Table 2: Predicted Regioselectivity of EAS Reactions
| Reaction | Reagents | Predicted Major Products | Rationale |
| Nitration | HNO₃, H₂SO₄ | 1-(Bromomethyl)-5-(2-hydroxypropan-2-yl)-2-nitrobenzene (C4) and 1-(Bromomethyl)-3-(2-hydroxypropan-2-yl)-2-nitrobenzene (C6) | Both substituents direct to C4 and C6. Steric hindrance is lower than at C2. |
| Bromination | Br₂, FeBr₃ | 1-Bromo-5-(bromomethyl)-3-(2-hydroxypropan-2-yl)benzene (C4) and 1-Bromo-3-(bromomethyl)-5-(2-hydroxypropan-2-yl)benzene (C6) | Similar directing effects as nitration. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely complex mixture; potential for intramolecular cyclization or polyalkylation. Friedel-Crafts reactions may be complicated by the presence of the alcohol and benzyl (B1604629) bromide moieties. | The Lewis acid catalyst can interact with both the alcohol and the benzylic bromine. |
Predictions are based on established electronic and steric effects in electrophilic aromatic substitution. libretexts.org
Organometallic Reactions Utilizing this compound Derivatives
The benzylic bromide functionality of this compound is a prime site for the formation of organometallic reagents. However, the presence of the acidic tertiary alcohol proton presents a significant challenge, as strongly basic organometallic compounds like Grignard and organolithium reagents will be quenched by it. libretexts.orglibretexts.org
Direct formation of a Grignard reagent from this compound by reaction with magnesium metal is not feasible. The Grignard reagent, once formed, would immediately be protonated by the alcohol group of another molecule, halting the desired reaction.
To overcome this, a protection strategy is required: libretexts.orgchemistrysteps.commasterorganicchemistry.com
Protection: The alcohol group is first converted into a protecting group that is stable to Grignard reagents, such as a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the alcohol with a reagent like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine).
Grignard Formation: The protected compound, 2-(3-(bromomethyl)phenyl)-2-(trimethylsilyloxy)propane , can then be reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.
Reaction with Electrophile: The Grignard reagent can then participate in a wide array of carbon-carbon bond-forming reactions.
Deprotection: Finally, the protecting group is removed, typically by treatment with an acid or a fluoride (B91410) source (like TBAF), to regenerate the tertiary alcohol.
Table 3: Potential Reactions of the Derived Grignard Reagent
| Electrophile | Intermediate Product (after Grignard reaction) | Final Product (after deprotection) |
| Formaldehyde (B43269) (H₂CO) | 2-(3-((2-(trimethylsilyloxy)propan-2-yl)methyl)phenyl)ethanol | 2-(3-(2-Hydroxyethyl)phenyl)propan-2-ol |
| Acetone (B3395972) ((CH₃)₂CO) | 2-(3-((2-methyl-1-(trimethylsilyloxy)propan-2-yl)methyl)phenyl)propan-2-ol | 2-(3-(2-Hydroxy-2-methylpropyl)phenyl)propan-2-ol |
| Carbon Dioxide (CO₂) | 2-(3-((2-(trimethylsilyloxy)propan-2-yl)methyl))benzoic acid | 2-(3-(Carboxymethyl)phenyl)propan-2-ol |
Similar to Grignard reagents, organolithium compounds are highly basic and require the protection of the alcohol group before formation via reaction with lithium metal. Their reactivity generally mirrors or exceeds that of Grignard reagents.
Organozinc chemistry offers an alternative pathway. While benzylic zinc reagents can be prepared by the direct insertion of zinc dust into benzylic bromides, the reaction often benefits from the addition of lithium chloride (LiCl) to facilitate the insertion. acs.org Although organozinc reagents are less basic than their Grignard or organolithium counterparts, the acidic alcohol would still likely interfere, making a protection-deprotection sequence advisable. wikipedia.org
Once formed, the benzylic zinc derivative can be used in various coupling reactions, notably the Negishi coupling (a palladium-catalyzed cross-coupling with an organic halide) and addition to carbonyl compounds. wikipedia.orgcore.ac.uk These reagents often exhibit greater functional group tolerance compared to Grignards. beilstein-journals.org
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromomethyl group of this compound serves as a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While specific literature on the cross-coupling reactions of this compound is not extensively documented in readily available literature, the reactivity of the benzylic bromide functionality is well-established, allowing for predictions of its behavior in these transformations.
The general scheme for these reactions involves the coupling of the electrophilic benzylic bromide with a suitable nucleophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net For this compound, a Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid (or ester) to yield a diaryl- or aryl-vinyl-substituted propane (B168953) derivative.
A plausible reaction scheme is as follows:
Reactants: this compound and an arylboronic acid (Ar-B(OH)₂).
Catalyst: A palladium(0) complex, often generated in situ from precursors like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. researchgate.net
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the organoboron species. researchgate.net
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.
| Coupling Partner | Catalyst System | Base | Solvent | Product |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(3-(Arylmethyl)phenyl)propan-2-ol |
| Vinylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 2-(3-(Alkenyl)phenyl)propan-2-ol |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orggoogle.com In the context of this compound, a Heck reaction would enable the introduction of a vinyl group at the benzylic position.
The anticipated reaction would proceed as follows:
Reactants: this compound and an alkene (e.g., styrene, acrylate).
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor, often used with phosphine ligands. wikipedia.org
Base: A hindered amine base like triethylamine (B128534) (NEt₃) is typically employed to neutralize the hydrogen bromide formed during the reaction. wikipedia.org
Solvent: Polar aprotic solvents such as DMF or NMP are generally used.
| Alkene Partner | Catalyst System | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃ | DMF | 2-(3-(3-Phenylallyl)phenyl)propan-2-ol |
| Ethyl Acrylate (B77674) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 4-(3-(2-hydroxypropan-2-yl)phenyl)but-2-enoate |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. For this compound, this reaction would lead to the synthesis of propargyl-substituted derivatives.
A representative Sonogashira coupling would involve:
Reactants: this compound and a terminal alkyne (RC≡CH).
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). wikipedia.org
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne. wikipedia.org
Solvent: Solvents like THF or DMF are commonly employed.
| Alkyne Partner | Catalyst System | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 2-(3-(3-Phenylprop-2-yn-1-yl)phenyl)propan-2-ol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 2-(3-(3-(Trimethylsilyl)prop-2-yn-1-yl)phenyl)propan-2-ol |
Radical Reactions Involving the Bromomethyl Moiety
The benzylic position of the bromomethyl group in this compound makes it susceptible to radical-mediated reactions. The stability of the resulting benzylic radical intermediate is a key driving force for these transformations.
One of the most significant radical reactions for benzylic bromides is their use as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
In a typical ATRP process:
Initiator: this compound would serve as the initiator.
Monomer: A variety of monomers, such as styrenes, acrylates, and methacrylates, can be polymerized.
Catalyst System: A transition metal complex, most commonly a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., bipyridine or a multidentate amine).
Solvent: The reaction can be carried out in bulk or in various organic solvents like toluene, anisole, or DMF.
The mechanism involves the reversible activation of the carbon-bromine bond by the copper(I) catalyst to generate a radical species that then propagates by adding to monomer units. The reversible deactivation of the growing polymer chain by the copper(II) species ensures a controlled polymerization process.
| Monomer | Catalyst System | Ligand | Solvent | Polymer Structure |
| Styrene | CuBr | 2,2'-Bipyridine | Toluene | Polystyrene with a 2-(3-(propan-2-ol)phenyl)methyl end-group |
| Methyl Methacrylate (B99206) | CuBr | PMDETA | Anisole | Poly(methyl methacrylate) with a 2-(3-(propan-2-ol)phenyl)methyl end-group |
| n-Butyl Acrylate | CuBr | HMTREN | DMF | Poly(n-butyl acrylate) with a 2-(3-(propan-2-ol)phenyl)methyl end-group |
Beyond polymerization, the bromomethyl group can undergo other radical transformations such as radical reduction or addition reactions, although these are less commonly reported for this specific substrate compared to its utility in cross-coupling and polymerization.
Applications of 2 3 Bromomethyl Phenyl Propan 2 Ol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual reactivity of 2-(3-(Bromomethyl)phenyl)propan-2-ol positions it as a key starting material for constructing elaborate organic compounds. Its phenylpropan-2-ol core is a structural motif found in various biologically active molecules, and the bromomethyl handle provides a convenient point for chemical elaboration and linkage to other molecular fragments.
In the pharmaceutical and agrochemical sectors, the development of novel active ingredients often relies on the availability of versatile chemical building blocks. sunfinelabs.com Compounds like this compound are classified as pharmaceutical intermediates, which are the chemical compounds that form the foundational structure of an active pharmaceutical ingredient (API). sunfinelabs.com The related compound, 2-phenyl-2-propanol (B165765), is known to be a reactant or intermediate in the agrochemical and medical fields. wikipedia.org The synthesis of pharmaceutical intermediates can involve key technologies like the construction of optically active tertiary alcohols. sumitomo-chem.co.jp The presence of the tertiary alcohol in this compound makes it a candidate for such synthetic strategies.
The general class of phenylpropenol derivatives serves as precursors for a variety of biologically active compounds. For instance, the synthesis of Cinacalcet, a calcimimetic drug, involves the key intermediate 3-(3-trifluoromethylphenyl)propanal, highlighting the importance of substituted phenylpropane structures in medicinal chemistry. nih.gov The bromomethyl group on the aromatic ring of this compound allows for its covalent attachment to other molecules, a common strategy in drug discovery to explore structure-activity relationships.
Table 1: Related Pharmaceutical and Agrochemical Intermediates
| Compound Name | CAS Number | Application/Relevance |
| 2-Phenyl-2-propanol | 617-94-7 | Intermediate in agrochemical and medical fields. wikipedia.org |
| 3-(3-Trifluoromethylphenyl)propanal | --- | Key intermediate for the drug Cinacalcet. nih.gov |
| 2-(4-Bromomethylphenyl)propionic acid | --- | A 2-aryl propionic acid derivative with applications in synthesis. google.com |
| (2-Bromoethyl)benzene | 103-63-9 | Used in the production of the antidepressant Phenelzine. wikipedia.org |
Natural products and their derivatives are a cornerstone of drug discovery and chemical biology. The synthesis of these often complex molecules requires a toolbox of versatile starting materials. While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structural motifs are relevant. For example, tertiary alcohols like 2-phenylpropan-2-ol are found in nature and have been identified in various organisms. nih.gov
The synthesis of natural product derivatives often involves the strategic modification of a core scaffold. The bromomethyl functionality of this compound is well-suited for this purpose, enabling the introduction of new side chains or linkages to other molecules to create novel derivatives with potentially enhanced or modified biological activities. The synthesis of small libraries of natural product derivatives is a common approach to explore their therapeutic potential. mdpi.com
Specialty and fine chemicals are produced in smaller quantities and are valued for their specific function or performance, often requiring multi-step syntheses. This compound, with its distinct reactive sites, is a useful intermediate for creating such high-value molecules. The related compound, 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol, is recognized as a cornerstone intermediate for chemical synthesis due to its unique structure that allows for diverse chemical manipulations. nbinno.com
The production of fine chemicals often involves reactions that build molecular complexity in a controlled manner. The bromomethyl group can be used in reactions like the formation of ethers, esters, or thioethers, while the tertiary alcohol can be protected and deprotected as needed, allowing for precise control over the synthetic route. This makes compounds like this compound valuable in the synthesis of a range of specialty products, from polymer additives to components of electronic materials.
Role in Heterocycle Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The functional groups of this compound make it a potential precursor for certain classes of heterocyclic systems.
Oxygen-containing heterocycles are a significant class of organic compounds with diverse applications. pku.edu.cnresearchgate.net Dioxolanes, a type of cyclic acetal, are often used as protecting groups for carbonyl compounds or as solvents. wikipedia.org They are typically synthesized from the reaction of an aldehyde or ketone with ethylene (B1197577) glycol. wikipedia.org
While this compound itself is not a direct precursor to a simple dioxolane ring, its derivatives can be. For example, a related compound, 2-Bromomethyl-1,3-dioxolane, is a versatile intermediate used in the synthesis of α,β-unsaturated aldehydes and other complex molecules. chemicalbook.comlookchem.com The synthesis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) is achieved through the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol (B29016) with benzaldehyde, demonstrating a pathway to related oxygen heterocycles. The tertiary alcohol of this compound could potentially participate in intramolecular cyclization reactions to form oxygen-containing rings under specific conditions.
Azetidines are four-membered nitrogen-containing heterocycles that are of increasing interest in medicinal chemistry due to their unique structural and pharmacokinetic properties. organic-chemistry.orgbristol.ac.uk The synthesis of these strained rings can be challenging. bristol.ac.uk
The bromomethyl group of this compound can act as an electrophile in reactions with amines, which could be a key step in the formation of nitrogen-containing heterocycles. A common strategy for synthesizing substituted azetidines involves the intramolecular cyclization of a molecule containing both an amine and a suitable leaving group. For instance, an efficient synthesis of azetidines has been reported using (2-bromoethyl)sulfonium triflate to cyclize arylglycine derivatives. organic-chemistry.orgbristol.ac.uk In a hypothetical pathway, the amine functionality could be introduced via the tertiary alcohol of this compound or by reacting the bromomethyl group with an amino-alcohol, setting the stage for a subsequent intramolecular cyclization to form an azetidine (B1206935) ring or other nitrogen-containing heterocycles. Gold-catalyzed intermolecular oxidation of alkynes also provides a flexible route to chiral azetidin-3-ones. nih.gov
Construction of Sulfur-Containing Heterocycles (e.g., Thietanes)
The synthesis of sulfur-containing heterocycles is of great interest due to their presence in numerous biologically active compounds and functional materials. Thietanes, four-membered rings containing a sulfur atom, are notable examples. While direct synthesis of a thietane (B1214591) from this compound is not prominently documented, its structure suggests a plausible pathway based on established synthetic methodologies for thietane ring formation. nih.gov
A common route to thietanes involves the intramolecular cyclization of a 1,3-halothiol or the reaction of a 1,3-dihalide with a sulfide (B99878) source. nih.gov In the case of this compound, the existing benzylic bromide provides one of the required electrophilic sites. The tertiary alcohol could, in principle, be converted into a second leaving group, such as another halide or a sulfonate ester, to create a suitable 1,3-dielectrophilic precursor.
For instance, the hydroxyl group could be transformed into a better leaving group, like a tosylate or mesylate, or be substituted by a halogen through various halogenation reactions. The resulting 1-(bromomethyl)-3-(1-halo-1-methylethyl)benzene derivative could then react with a sulfide reagent, such as sodium sulfide (Na₂S), to undergo a double nucleophilic substitution, thereby forming the thietane ring.
Table 1: Potential Synthetic Route to a Thietane Derivative
| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | This compound | PBr₃ or SOCl₂/Pyridine (B92270) | 1-(Bromomethyl)-3-(1-bromo/chloro-1-methylethyl)benzene | Halogenation |
| 2 | 1-(Bromomethyl)-3-(1-bromo/chloro-1-methylethyl)benzene | Na₂S | 3-(3-(1-hydroxy-1-methylethyl)phenyl)thietane | Intramolecular Cyclization |
It is important to note that the reactivity of the benzylic bromide and the newly formed halide must be carefully managed to favor the desired intramolecular cyclization over competing intermolecular polymerization or elimination reactions.
Utilization in Polymer and Materials Chemistry
The dual functionality of this compound makes it an intriguing candidate for applications in polymer and materials chemistry. The bromomethyl group can serve as an initiator or a point of attachment for polymer chains, while the hydroxyl group offers a site for further functionalization.
As a Monomer for Polymerization
While this compound itself is not a traditional monomer for chain-growth polymerization, it can be chemically modified to become one. The hydroxyl group can be esterified with polymerizable moieties such as acrylate (B77674) or methacrylate (B99206). For example, reaction with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding acrylate or methacrylate monomer.
These newly synthesized monomers, containing a pendant benzylic bromide group, could then be subjected to radical polymerization techniques. nih.gov The resulting polymers would possess a backbone with regularly spaced benzylic bromide groups, which are valuable for subsequent post-polymerization modifications.
Introduction of Functional Groups into Polymeric Materials
The most direct application of this compound in polymer chemistry is as a functionalizing agent, particularly as an initiator for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgwikipedia.org Benzylic halides are well-established initiators for ATRP, capable of forming well-defined polymers with controlled molecular weights and low dispersity. acs.orgresearchgate.net
In this context, this compound could initiate the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. acs.org The resulting polymer chains would each contain a terminal hydroxyl group, originating from the initiator molecule. This hydroxyl end-group is a valuable site for further reactions, allowing for the synthesis of block copolymers or for the attachment of the polymer to surfaces or other molecules.
Table 2: Potential Use as an ATRP Initiator
| Monomer | Catalyst System (Example) | Resulting Polymer Structure | Potential Application |
| Styrene | CuBr/PMDETA | Polystyrene with a terminal 2-(3-(1-hydroxy-1-methylethyl)phenyl) group | Functionalized commodity plastics |
| Methyl Methacrylate (MMA) | CuCl/bpy | PMMA with a terminal 2-(3-(1-hydroxy-1-methylethyl)phenyl) group | Advanced optical and electronic materials |
| n-Butyl Acrylate | CuBr/HMTREN | Poly(n-butyl acrylate) with a terminal 2-(3-(1-hydroxy-1-methylethyl)phenyl) group | Adhesives and coatings |
Precursor for Advanced Functional Materials
The ability to introduce both a polymer chain and a hydroxyl group makes this compound a precursor for a variety of advanced functional materials. The hydroxyl-terminated polymers synthesized using this initiator can be used to create amphiphilic block copolymers, which can self-assemble in solution to form micelles or other nanostructures. These have potential applications in drug delivery, nanotechnology, and as compatibilizers in polymer blends.
Furthermore, the hydroxyl group can be used to graft the polymers onto surfaces, creating functional coatings with specific properties such as biocompatibility, anti-fouling, or altered hydrophilicity. The combination of a versatile polymerization initiation site and a modifiable functional group in a single, relatively simple molecule underscores the potential of this compound as a key building block in the design and synthesis of next-generation materials.
Mechanistic Investigations and Reaction Pathways of 2 3 Bromomethyl Phenyl Propan 2 Ol Transformations
Elucidation of Nucleophilic Substitution Mechanisms (SN1 vs. SN2)
Nucleophilic substitution is a fundamental reaction class for benzylic halides like 2-(3-(bromomethyl)phenyl)propan-2-ol. The reaction can proceed through two primary mechanistic pathways: unimolecular (SN1) or bimolecular (SN2). masterorganicchemistry.com The choice between these pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.
The substrate, this compound, is a primary benzylic bromide. This structure presents a fascinating case where both SN1 and SN2 mechanisms are plausible and can compete.
The SN2 Pathway: The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. khanacademy.orgorganic-chemistry.org This backside attack results in an inversion of stereochemistry at the reaction center. libretexts.org For this compound, the primary nature of the benzylic carbon favors the SN2 pathway due to relatively low steric hindrance around the reaction site. organic-chemistry.org Strong, unhindered nucleophiles and polar aprotic solvents typically promote the SN2 mechanism. youtube.com
The SN1 Pathway: Conversely, the SN1 mechanism involves a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. vaia.comchemist.sg In the case of this compound, the resulting primary benzylic carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the positive charge. This stability makes the formation of the carbocation more favorable than for a simple primary alkyl halide. masterorganicchemistry.comvaia.com The planar carbocation is then rapidly attacked by the nucleophile from either face, which would lead to a racemic mixture if the carbon were chiral. organic-chemistry.org The SN1 pathway is favored by weak nucleophiles, polar protic solvents (which can stabilize both the carbocation and the leaving group), and conditions that promote leaving group departure. organic-chemistry.orgpearson.com
The competition between these two pathways can be summarized in the following table.
Table 1: Conditions Favoring SN1 vs. SN2 for this compound
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g.,⁻OH, ⁻OR, ⁻CN) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |
| Intermediate | Resonance-stabilized benzylic carbocation | None (concerted transition state) |
Studies on Organometallic Reaction Mechanisms
The carbon-bromine bond in this compound is polarized, making the benzylic carbon electrophilic and susceptible to attack by the carbanion-like carbon of organometallic reagents. These reactions are powerful tools for forming new carbon-carbon bonds.
A prominent example is the Grignard reaction. When this compound is treated with an organomagnesium halide (R-MgX), the nucleophilic R-group attacks the benzylic carbon, displacing the bromide and forming a new C-C bond. The mechanism involves the formation of a four-centered transition state, leading to the product and magnesium halide salt. A similar reaction occurs with organolithium reagents (R-Li), which are even more potent nucleophiles.
For instance, the reaction with methylmagnesium bromide would proceed as follows:
Step 1: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic benzylic carbon of this compound.
Step 2: Simultaneously, the C-Br bond breaks, and the bromide ion coordinates with the MgX moiety to form magnesium bromide.
Product: The final product is 2-(3-ethylphenyl)propan-2-ol.
This type of reaction is analogous to the synthesis of 2-phenyl-2-propanol (B165765) from acetone and phenylmagnesium bromide, a classic Grignard synthesis. wikipedia.org
Catalytic Cycle Elucidation in Transition Metal-Mediated Reactions
The benzylic bromide moiety of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions. wikipedia.org These reactions provide efficient methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound using a palladium catalyst, is a representative example. researchgate.net
The catalytic cycle for the Suzuki coupling of this compound with an arylboronic acid (Ar-B(OH)₂) typically involves three key steps: wikipedia.org
Oxidative Addition: The cycle begins with the oxidative addition of the C(sp³)-Br bond of this compound to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). This step forms a new palladium(II) intermediate, where both the benzylic group and the bromide are attached to the metal center. wikipedia.orglibretexts.org
Transmetallation: A base activates the organoboron reagent, facilitating the transfer of the organic group (Ar) from the boron atom to the palladium center. This step, known as transmetallation, displaces the bromide ligand and results in a diorganopalladium(II) complex. researchgate.net
Reductive Elimination: In the final step, the two organic fragments (the benzyl (B1604629) group from the substrate and the aryl group from the boronic acid) are coupled together and eliminated from the palladium center. libretexts.org This reductive elimination step forms the desired product, 2-(3-(arylmethyl)phenyl)propan-2-ol, and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
Figure 1: Simplified Catalytic Cycle for the Suzuki Coupling of this compound
Computational Chemistry and Theoretical Studies on 2 3 Bromomethyl Phenyl Propan 2 Ol
Electronic Structure and Reactivity Predictions
The electronic structure of 2-(3-(bromomethyl)phenyl)propan-2-ol is primarily dictated by the interplay between the aromatic ring and its two substituents: the bromomethyl group (-CH2Br) and the 2-hydroxy-2-propyl group (-C(CH3)2OH). The bromomethyl group is known to be a reactive site, particularly in nucleophilic substitution reactions, due to the stability of the resulting benzyl (B1604629) carbocation. quora.comyoutube.com The reactivity of this site is modulated by the electronic influence of the 2-hydroxy-2-propyl group at the meta position.
The 2-hydroxy-2-propyl group exhibits a dual electronic effect. It is weakly electron-withdrawing through induction due to the oxygen atom's electronegativity, but it can also be weakly electron-donating through hyperconjugation of the methyl C-H bonds. In the meta position, direct resonance interaction with the bromomethyl group is not possible, meaning its electronic influence is primarily inductive. mdpi.com
Computational models, such as those employing Density Functional Theory (DFT), can predict the electron distribution and molecular orbital energies. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be key to understanding its reactivity. The HOMO is likely to be centered on the π-system of the benzene (B151609) ring, while the LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Br bond. This HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
The primary mode of reactivity for this compound is anticipated to be nucleophilic substitution at the benzylic carbon. masterorganicchemistry.com The stability of the intermediate benzyl carbocation is a critical factor. quora.com While the meta-positioned 2-hydroxy-2-propyl group does not offer the same degree of resonance stabilization as a para-substituent, its inductive effect will still influence the reaction rate. youtube.com The presence of the hydroxyl group also introduces the possibility of intramolecular reactions or specific solvation effects that can be modeled computationally.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around several single bonds. Conformational analysis, often performed using molecular mechanics or ab initio methods, helps identify the most stable (lowest energy) conformations. rsc.orgresearchgate.net
Key rotational degrees of freedom include:
The torsion angle of the C-C bond connecting the bromomethyl group to the phenyl ring. Studies on benzyl bromide itself have shown that the conformation where the C-Br bond is perpendicular to the plane of the benzene ring is a low-energy state. capes.gov.br
The torsion angle of the C-C bond connecting the 2-hydroxy-2-propyl group to the phenyl ring.
The rotation around the C-O bond of the alcohol group.
Table 1: Predicted Stable Conformations and Dihedral Angles for this compound based on Analogous Compounds
| Dihedral Angle | Description | Predicted Angle (degrees) | Basis of Prediction |
| C(ring)-C(ring)-C-Br | Rotation of bromomethyl group | ~90 | Electron diffraction studies of benzyl bromide. capes.gov.br |
| C(ring)-C(ring)-C-O | Rotation of propan-2-ol group | Variable | Conformational analysis of substituted ethylbenzenes. researchgate.net |
| C(ring)-C-O-H | Rotation of hydroxyl group | Variable | Studies on phenol (B47542) and its derivatives. rsc.org |
Note: This table is illustrative and based on theoretical studies of analogous structures. Specific values for the title compound would require dedicated computational analysis.
Transition State Modeling and Reaction Pathway Calculations
Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org For this compound, the most studied reaction pathway would be nucleophilic substitution (SN1 and SN2) at the benzylic carbon. researchgate.netyoutube.com
SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a benzyl carbocation intermediate. quora.comyoutube.com Computational modeling can be used to calculate the energy of this carbocation and the activation energy required for its formation. The stability of the benzyl carbocation is enhanced by resonance, delocalizing the positive charge over the aromatic ring. youtube.com The meta-substituent's electronic effect, while not as pronounced as an ortho- or para-substituent, will still influence the stability of this intermediate. youtube.com
SN2 Pathway: This is a one-step mechanism where the nucleophile attacks the carbon atom as the bromide leaving group departs. youtube.com Transition state modeling for an SN2 reaction would involve calculating the geometry and energy of the five-coordinate transition state. youtube.com The steric hindrance from the benzene ring and the 2-hydroxy-2-propyl group would be significant factors determining the activation barrier for this pathway.
Computational methods can map out the entire potential energy surface for these reactions, identifying the minimum energy pathways and calculating the activation energies (ΔG‡). wikipedia.org These calculations can predict whether the reaction is more likely to proceed via an SN1 or SN2 mechanism under different conditions (e.g., with different nucleophiles or solvents). youtube.com For benzylic systems, it's known that both pathways can be competitive. researchgate.net
Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. nih.gov
NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with good accuracy. acs.orgnih.gov The predicted spectrum for this compound would show characteristic signals for the aromatic protons (with splitting patterns determined by their meta-relationship), the benzylic -CH2Br protons, the methyl protons of the propan-2-ol group, and the hydroxyl proton. wisc.edu The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of both substituents.
IR Spectroscopy: Ab initio or DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. amanote.com For this compound, key predicted absorptions would include:
A broad O-H stretching band for the alcohol, typically around 3300-3400 cm-1. libretexts.orgmasterorganicchemistry.com
C-H stretching bands for the aromatic and aliphatic groups.
A C-Br stretching vibration, which is expected in the fingerprint region, typically between 690-515 cm-1. orgchemboulder.com
A C-O stretching band for the tertiary alcohol. libretexts.org
Bands corresponding to the aromatic ring vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Basis of Prediction |
| 1H NMR | Aromatic protons | 7.2 - 7.5 ppm | General values for substituted benzenes. wisc.edu |
| 1H NMR | -CH2Br protons | ~4.5 ppm | Typical for benzylic bromides. |
| 1H NMR | -CH3 protons | ~1.5 ppm | Typical for cumyl systems. |
| 1H NMR | -OH proton | Variable (broad) | Dependent on concentration and solvent. |
| 13C NMR | Aromatic carbons | 120 - 145 ppm | DFT calculations on similar structures. rsc.org |
| 13C NMR | -C(OH) carbon | 70 - 75 ppm | Typical for tertiary alcohols. |
| 13C NMR | -CH2Br carbon | ~33 ppm | Typical for benzylic bromides. |
| 13C NMR | -CH3 carbons | ~31 ppm | Typical for cumyl systems. |
| IR | O-H stretch | 3300 - 3400 cm-1 (broad) | General data for alcohols. libretexts.org |
| IR | C-O stretch | ~1150-1200 cm-1 | General data for tertiary alcohols. |
| IR | C-Br stretch | 690 - 515 cm-1 | General data for alkyl bromides. orgchemboulder.com |
Note: This table provides estimated values based on known data for similar functional groups and structures. Actual experimental values may vary.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. acs.org While a specific QSRR study for a series including this compound is not available, the principles can be applied to predict its reactivity relative to other similar compounds.
For a series of substituted benzyl bromides, a QSRR model could be developed to predict the rate of a specific reaction, such as nucleophilic substitution. umich.edu The model would use various molecular descriptors calculated computationally as independent variables. These descriptors could include:
Electronic Descriptors: Atomic charges (e.g., on the benzylic carbon), dipole moment, and HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters).
Topological Descriptors: Indices that describe the connectivity of the molecule.
A QSRR study on the reactivity of benzylic alcohols or halides would likely find that both electronic and steric factors are significant. nih.govresearchgate.netnih.gov For this compound, the model would quantify the combined influence of the bromo and 2-hydroxy-2-propyl groups on the reactivity of the benzylic position. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the factors that control reaction rates. umich.edu
Analytical and Spectroscopic Characterization Techniques in Research on 2 3 Bromomethyl Phenyl Propan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecular framework of 2-(3-(Bromomethyl)phenyl)propan-2-ol.
Two-Dimensional (2D) NMR Spectroscopy would be instrumental in unambiguously assigning the proton and carbon signals of this compound, particularly for the aromatic region where signals can be complex. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are attached to (one-bond for HSQC) or separated by two or three bonds (HMBC). This would be crucial for confirming the connectivity between the bromomethyl group, the propan-2-ol moiety, and the phenyl ring at the meta position.
Solid-State NMR (ssNMR) could be employed to study the compound in its solid form. This technique provides information about the local environment and conformation of the molecule within the crystal lattice, which can be different from its state in solution. While solution-state NMR averages out anisotropic interactions through molecular tumbling, ssNMR can reveal details about molecular packing and polymorphism.
Due to the lack of specific published NMR data for this compound, the expected ¹H NMR chemical shifts can be predicted based on analogous structures. For instance, the protons of the two methyl groups in the propan-2-ol moiety would likely appear as a singlet, while the benzylic protons of the bromomethyl group would also be a singlet. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂OH | 1.5 - 1.7 | Singlet | 6H |
| -CH₂Br | 4.5 - 4.7 | Singlet | 2H |
| Ar-H | 7.2 - 7.5 | Multiplet | 4H |
| -OH | Variable | Singlet (broad) | 1H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂OH | 30 - 35 |
| -C(CH₃)₂OH | 70 - 75 |
| -CH₂Br | 33 - 38 |
| Ar-C | 125 - 145 |
Mass Spectrometry for Mechanistic Elucidation and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a bromine atom in the molecule.
In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and products. For example, in studying the reactivity of the bromomethyl group, MS could detect the formation of substitution or elimination products by identifying their corresponding molecular ions. Fragmentation patterns observed in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromomethyl group, the propan-2-ol side chain, or water from the tertiary alcohol.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure |
| [M-CH₃]⁺ | C₉H₁₀BrO⁺ |
| [M-H₂O]⁺ | C₁₀H₁₁Br⁺ |
| [M-C₃H₇O]⁺ | C₇H₆Br⁺ |
| [M-Br]⁺ | C₁₀H₁₃O⁺ |
| [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Definitive Structural Confirmation
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. It would confirm the substitution pattern on the benzene ring and the connectivity of the bromomethyl and propan-2-ol groups. Furthermore, the crystallographic data would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack in the solid state.
While no specific crystallographic data for this compound has been found, a study on a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, demonstrates the level of detail that can be obtained researchgate.netvensel.org. The study reports unit cell parameters, space group, and precise bond lengths and angles researchgate.netvensel.org. For this compound, a similar analysis would provide the ultimate structural confirmation.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| Z | 4 |
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography is a fundamental technique for the separation, identification, and purification of compounds. In the context of research on this compound, various chromatographic methods would be essential throughout the synthesis and characterization process.
Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value of the product would be a characteristic property under specific chromatographic conditions.
Column Chromatography is a preparative technique used to isolate and purify the desired product from a reaction mixture. A stationary phase, such as silica gel or alumina, is packed into a column, and the crude product is loaded onto it. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. This is a crucial step to obtain a pure sample of this compound for further analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of the final compound. GC is suitable for volatile and thermally stable compounds, while HPLC can be used for a wider range of compounds, including those that are not volatile or are thermally labile. In both techniques, the compound is passed through a column, and its retention time is a characteristic identifier. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques can provide both qualitative and quantitative information about the components of a mixture. For instance, GC-MS analysis of a related compound, 2-phenyl-2-propanol (B165765), has been used for its determination in various samples nih.gov.
Interactive Data Table: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Key Parameters |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | Retention factor (Rf) |
| Column Chromatography | Product purification | Stationary phase, mobile phase |
| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Retention time, column type, temperature program |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | Retention time, column type, mobile phase composition |
Future Directions and Emerging Research Avenues for 2 3 Bromomethyl Phenyl Propan 2 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The classical synthesis of 2-(3-(Bromomethyl)phenyl)propan-2-ol and its analogs often relies on multi-step procedures, which may include Grignard reactions and subsequent benzylic bromination. masterorganicchemistry.comvapourtec.comnbinno.com Future research will likely focus on developing more streamlined and sustainable synthetic pathways.
One promising avenue is the use of continuous-flow reactors for both the Grignard reaction and the bromination step. vapourtec.comorganic-chemistry.org Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. vapourtec.com For instance, a continuous-flow setup could allow for the safe in-situ generation and immediate use of the Grignard reagent, followed by a photochemical benzylic bromination using reagents like N-bromosuccinimide (NBS) activated by a compact fluorescent lamp (CFL), thereby avoiding hazardous solvents like carbon tetrachloride. masterorganicchemistry.comorganic-chemistry.org
Furthermore, research into catalytic methods for the direct functionalization of the methyl group on a precursor like 2-(m-tolyl)propan-2-ol could provide a more atom-economical route, eliminating the need for separate bromination steps. This could involve the development of novel catalysts that can selectively activate a benzylic C-H bond for halogenation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Continuous-Flow Synthesis | Improved safety, higher yield and purity, scalability. vapourtec.com | Optimization of reactor design, integration of photochemical bromination. organic-chemistry.org |
| Catalytic C-H Activation | Increased atom economy, reduced reaction steps. | Development of selective catalysts for benzylic functionalization. |
| One-Pot Reactions | Reduced workup and purification, time and resource efficiency. mdpi.com | Designing reaction sequences that are compatible in a single pot. |
Exploration of New Reactivity Modes and Transformations
The dual functionality of this compound opens up a wide array of possibilities for novel chemical transformations. The benzylic bromide moiety is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. gla.ac.ukkhanacademy.org The tertiary alcohol group, while generally a poor leaving group, can be activated to participate in a range of reactions. researchgate.netnih.gov
Future research is expected to explore the synergistic reactivity of these two functional groups. For example, intramolecular reactions could be designed to generate novel cyclic structures. By choosing a nucleophile that can initially displace the bromide and then react with the tertiary alcohol (or a derivative), complex molecular architectures could be assembled in a single transformation.
Another area of interest is the use of the tertiary alcohol as a directing group for reactions on the aromatic ring or as a precursor for the generation of a stable tertiary carbocation, which can then undergo further reactions. colorado.edu The development of new catalytic systems that can selectively activate the C-Br bond in the presence of the hydroxyl group, or vice versa, will be crucial for unlocking new reactivity patterns. nih.gov
| Reaction Type | Potential Products/Applications | Key Research Focus |
| Intramolecular Cyclization | Novel heterocyclic and carbocyclic compounds. | Design of bifunctional reagents and catalysts. |
| Tandem Reactions | Complex molecules from simple starting materials in one pot. | Exploring the compatibility of different reaction conditions. |
| Carbocation-Mediated Reactions | Functionalized aromatic compounds and polymers. | Development of mild methods for tertiary carbocation generation. colorado.edu |
Green Chemistry Approaches in its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. umb.edu For this compound, this translates to the development of more environmentally benign synthetic methods and applications.
In synthesis, a key focus will be on replacing traditional, often hazardous, solvents with greener alternatives. For Grignard reactions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have shown promise as effective replacements for diethyl ether or tetrahydrofuran (B95107) (THF). umb.edu The use of sonication or microwave irradiation to promote the Grignard reaction can also lead to milder conditions and faster reaction times. psu.edu
In the utilization of this compound, green chemistry principles can be applied by designing reactions that are atom-economical and generate minimal waste. This includes the development of catalytic reactions where the compound is used as a building block for the synthesis of high-value products. oist.jp For example, its use in multicomponent reactions (MCRs) could allow for the rapid and efficient construction of complex molecules from three or more starting materials in a single step. rug.nl
Applications in Emerging Fields of Chemical Science
The unique structure of this compound makes it a promising candidate for applications in several emerging areas of chemical science, including materials science and medicinal chemistry.
In materials science, this compound could serve as a monomer or a functionalizing agent for the development of new polymers and materials. The benzylic bromide can be used for polymerization reactions or for grafting the molecule onto surfaces, while the tertiary alcohol can influence the material's physical properties, such as solubility and thermal stability. Its derivatives could find use in the synthesis of organic electronic materials. rug.nl
In medicinal chemistry, the 2-phenylpropan-2-ol scaffold is a known privileged structure in drug discovery. rsc.org The bromomethyl group allows for the facile introduction of this scaffold into a wide variety of molecules, making this compound a valuable building block for the synthesis of new drug candidates. mdpi.com Its derivatives could be explored for a range of biological activities, including as antimalarial agents or for the treatment of cancer. nih.govnih.gov
| Field of Application | Potential Role of this compound | Key Research Focus |
| Materials Science | Monomer for specialty polymers, surface modification agent. | Investigation of polymerization behavior, synthesis of functional materials. rug.nl |
| Medicinal Chemistry | Building block for the synthesis of bioactive molecules. rsc.org | Design and synthesis of compound libraries for biological screening. mdpi.comnih.govnih.gov |
| Agrochemicals | Intermediate for the synthesis of novel pesticides and herbicides. nih.gov | Evaluation of the biological activity of derivatives against agricultural pests. |
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. dntb.gov.ua For this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to study the mechanisms of the reactions involved in its synthesis, such as the Grignard reaction. rsc.orgresearchgate.netnih.gov This can help in understanding the role of solvents and additives, and in designing more efficient reaction conditions. gmu.edu Computational studies can also be used to predict the reactivity of the benzylic bromide and tertiary alcohol groups, guiding the experimental exploration of new transformations. nih.gov
Furthermore, computational modeling can be used to predict the properties of materials derived from this compound, accelerating the discovery of new functional materials. In medicinal chemistry, molecular docking and other computational techniques can be used to design derivatives that are likely to have high affinity for specific biological targets.
| Computational Method | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactivity. rsc.orgresearchgate.net | Rational design of more efficient synthetic routes and novel reactions. |
| Molecular Dynamics (MD) | Simulation of the behavior of derived polymers and materials. | Prediction of material properties and guidance for material design. |
| Molecular Docking | Prediction of binding affinity of derivatives to biological targets. | Accelerated discovery of new drug candidates. |
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(3-(Bromomethyl)phenyl)propan-2-ol, and how can reaction yields be optimized?
The synthesis typically involves bromination of a preformed aromatic alcohol or nucleophilic substitution on a benzyl bromide intermediate. Key steps include:
- Friedel-Crafts alkylation : Using 3-bromomethylbenzyl bromide with acetone under acidic conditions to form the tertiary alcohol .
- Bromomethylation : Reacting 3-methylphenylpropan-2-ol with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce the bromomethyl group .
Yield optimization : Control reaction temperature (e.g., 0–5°C for bromination to minimize side reactions) and use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Advanced: How do steric and electronic effects of the bromomethyl group influence regioselectivity in nucleophilic substitution reactions?
The bromomethyl group introduces steric hindrance adjacent to the hydroxyl group, directing nucleophilic attack to the para position of the aromatic ring. Computational studies (DFT) suggest:
- Electronic effects : The electron-withdrawing bromine destabilizes the transition state for ortho substitution, favoring para pathways .
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) exhibit lower reactivity at the bromomethyl site due to crowding near the tert-alcohol moiety. Kinetic experiments using SN2 conditions (e.g., NaI in acetone) show slower rates compared to less hindered analogs .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR :
- IR : Strong O-H stretch (~3450 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 243 (C₁₀H₁₂BrO⁺) with isotopic peaks confirming bromine presence .
Advanced: What challenges arise in crystallographic analysis of brominated aromatic alcohols, and how can conflicting bond angle data be resolved?
- Crystallographic limitations : Bromine’s high electron density causes absorption errors, leading to inaccuracies in bond angles. For example, C-Br bond lengths may vary by ±0.02 Å due to crystal packing .
- Resolution strategies :
- Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Refine structures using dual-space algorithms (e.g., SHELXT) and validate against DFT-optimized geometries .
- Discrepancies in C-C-Br angles (e.g., 113° vs. 111° in repeated studies) can arise from torsional strain; averaging data from multiple crystals improves reliability .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood due to potential volatile degradation products .
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite. Avoid aqueous washes to prevent bromine release .
- Storage : Keep in amber glass under nitrogen at 4°C to inhibit light-/moisture-induced decomposition .
Advanced: How does the bromomethyl group impact the compound’s stability, and what degradation pathways are observed under varying conditions?
- Thermal stability : At >80°C, elimination reactions dominate, producing 3-vinylphenylpropan-2-ol and HBr gas (detected via TGA-MS) .
- Photodegradation : UV exposure (254 nm) induces homolytic C-Br cleavage, forming a benzyl radical that reacts with O₂ to yield 3-(hydroxymethyl)phenylpropan-2-ol (confirmed by HPLC) .
- Hydrolytic degradation : In aqueous ethanol (pH < 3), SN1 hydrolysis generates 3-(hydroxymethyl)phenylpropan-2-ol; pseudo-first-order kinetics (k = 0.12 h⁻¹) were observed .
Advanced: What contradictions exist in reported biological activity data, and how can experimental design address them?
- Antimicrobial studies : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may stem from solvent effects (DMSO vs. ethanol). Standardize solvent concentration (<1% v/v) and use broth microdilution assays with positive controls .
- Cytotoxicity : Variability in IC₅₀ (e.g., 50 µM vs. 200 µM in HeLa cells) could reflect differences in cell passage number or exposure time. Replicate experiments across multiple cell lines and include ROS scavengers (e.g., NAC) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
